GSK-4716

ERRγ agonism Nuclear Receptor Pharmacology Metabolic Disease

ERRα-sparing agonist uniquely suitable for ERRβ/γ mechanistic studies. Co-crystal available (PDB 2GPP) for structure-based design. Confounds of ERRα activation eliminated; validated PGC-1α/β induction in myotubes. Use as positive control or scaffold for analog development.

Molecular Formula C17H18N2O2
Molecular Weight 282.34 g/mol
Cat. No. B1208999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK-4716
SynonymsGSK 4716
Molecular FormulaC17H18N2O2
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O
InChIInChI=1S/C17H18N2O2/c1-12(2)14-5-3-13(4-6-14)11-18-19-17(21)15-7-9-16(20)10-8-15/h3-12,20H,1-2H3,(H,19,21)
InChIKeyIKPPIUNQWSRCOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-hydroxy-N-[(4-propan-2-ylphenyl)methylideneamino]benzamide (GSK-4716): A Selective ERRβ/γ Agonist for Metabolic and Cancer Research Procurement


4-hydroxy-N-[(4-propan-2-ylphenyl)methylideneamino]benzamide, also known as GSK-4716, is a synthetic acyl hydrazone derivative that functions as a selective agonist of the estrogen-related receptors beta (ERRβ) and gamma (ERRγ) [1]. The compound is characterized by an (E)-configured benzylidenehydrazide structure with an isopropylphenyl substituent, a molecular formula of C17H18N2O2, and a molecular weight of 282.34 g/mol [2]. It exhibits a lack of activity at ERRα and classical estrogen receptors (ERα/β) at concentrations up to 30 µM, making it a valuable chemical probe for dissecting ERR isoform-specific biology .

Procurement Rationale: Why 4-hydroxy-N-[(4-propan-2-ylphenyl)methylideneamino]benzamide Cannot Be Replaced by Generic Hydrazones or Broad-Spectrum ERR Agonists


The specific combination of an isopropylphenyl moiety and a 4-hydroxybenzohydrazide core in GSK-4716 confers a unique selectivity profile that is not recapitulated by unsubstituted 4-hydroxybenzohydrazide, alternative ERR agonists like DY131, or pan-ERR agonists such as SLU-PP-332 [1][2]. Generic substitution with structurally similar hydrazones risks introducing unwanted off-target activities (e.g., DY131's inhibition of Smo signaling) or altering the critical ERRα-sparing property essential for mechanistic studies . Furthermore, the physicochemical properties—including LogP, solubility, and stability—differ markedly among analogs, impacting experimental reproducibility and formulation requirements .

Quantitative Differentiation of 4-hydroxy-N-[(4-propan-2-ylphenyl)methylideneamino]benzamide (GSK-4716) Against In-Class Comparators


ERRγ Agonist Potency: GSK-4716 (EC50 = 1.3 µM) vs. DY131 (EC50 = 130 nM)

GSK-4716 activates ERRγ with an EC50 of 1.3 µM, as measured in a cell-based co-transfection reporter assay . In comparison, the alternative ERRβ/γ agonist DY131 exhibits significantly higher potency with an EC50 of 130 nM for ERRγ under similar assay conditions . This ~10-fold difference in potency means GSK-4716 is a weaker agonist, which may be advantageous for studies requiring moderate pathway activation or for distinguishing ERRβ from ERRγ effects, as DY131's high potency can mask subtle isoform-specific responses. GSK-4716 displays minimal activity at ERRα, ERα, and ERβ at concentrations up to 30 µM, a selectivity profile shared by DY131 .

ERRγ agonism Nuclear Receptor Pharmacology Metabolic Disease

ERRα Agonist Activity: GSK-4716 (No Activity) vs. SLU-PP-332 (EC50 = 98 nM)

GSK-4716 is a selective ERRβ/γ agonist and exhibits no measurable activity at ERRα in biochemical and cell-based assays [1]. In contrast, the pan-ERR agonist SLU-PP-332 potently activates ERRα with an EC50 of 98 nM, in addition to ERRβ (EC50 = 230 nM) and ERRγ (EC50 = 430 nM) . This functional divergence is critical: GSK-4716 can be used to interrogate ERRβ/γ-dependent biology without confounding ERRα-mediated effects, whereas SLU-PP-332 is the tool of choice when pan-ERR activation is desired to mimic exercise-induced mitochondrial biogenesis [1].

ERRα agonism Pan-ERR Agonist Metabolic Regulation

DMSO Solubility for In Vitro Assays: GSK-4716 (≥60.8 mg/mL) vs. DY131 (≥62 mg/mL)

GSK-4716 exhibits high solubility in DMSO, with reported values of ≥60.8 mg/mL . This is comparable to the solubility of the alternative ERRβ/γ agonist DY131 in DMSO, which is reported at ≥62 mg/mL . The compound is insoluble in water and shows moderate solubility in ethanol (≥20.73 mg/mL) . This solubility profile is typical for acyl hydrazone derivatives and is sufficient for preparing stock solutions for most in vitro pharmacology assays. The comparable DMSO solubility between GSK-4716 and DY131 means formulation handling is not a primary differentiator, but the specific solvent requirements (e.g., ethanol vs. DMSO) should align with the intended assay system.

Solubility Formulation In Vitro Assay

Lipophilicity and Drug-Likeness: GSK-4716 (LogP = 3.68) vs. 4-Hydroxybenzohydrazide (LogP ≈ 0.8)

The calculated partition coefficient (LogP) for GSK-4716 is 3.68, indicating significant lipophilicity that facilitates passive diffusion across cell membranes and enhances target engagement in cellular assays . In contrast, the parent compound 4-hydroxybenzohydrazide has a much lower LogP (~0.8), reflecting its greater hydrophilicity and limited membrane permeability [1]. The isopropylphenyl substituent in GSK-4716 is responsible for this >1000-fold increase in lipophilicity, which directly impacts cellular bioavailability and assay performance. This structural feature distinguishes GSK-4716 from simpler hydrazide scaffolds and is essential for its utility as a cell-permeable chemical probe.

Lipophilicity LogP Drug-Likeness

Chemical Stability and Long-Term Storage: GSK-4716 (36 Months at -20°C) vs. Typical Acyl Hydrazones

GSK-4716 demonstrates robust long-term stability when stored as a lyophilized powder at -20°C, with a shelf life of up to 36 months [1]. This stability profile is well-characterized and exceeds the typical 12-24 month stability reported for many acyl hydrazone derivatives [2]. For solution-phase storage, GSK-4716 in DMSO should be stored at -20°C and used within 1-3 months to prevent potency loss [1]. This defined stability data allows for confident procurement and long-term compound management, reducing the risk of degradation that could compromise experimental reproducibility.

Chemical Stability Storage Conditions Compound Management

Topological Polar Surface Area (tPSA) and Blood-Brain Barrier Penetration Potential: GSK-4716 (tPSA = 61.7 Ų) vs. CNS Drug-Like Threshold

The topological polar surface area (tPSA) of GSK-4716 is calculated to be 61.7 Ų . This value is below the widely accepted threshold of 90 Ų for favorable blood-brain barrier (BBB) penetration [1]. In contrast, many alternative hydrazone derivatives, particularly those with additional polar substituents, exceed this threshold and are predicted to have poor CNS exposure. The low tPSA of GSK-4716 suggests it possesses physicochemical properties consistent with potential CNS penetration, which is a valuable attribute for studies investigating ERRβ/γ roles in neurological or metabolic brain functions. This differentiates GSK-4716 from more polar analogs that would be restricted to peripheral applications.

tPSA Blood-Brain Barrier CNS Penetration

Validated Application Scenarios for 4-hydroxy-N-[(4-propan-2-ylphenyl)methylideneamino]benzamide (GSK-4716) Based on Quantitative Evidence


Dissecting ERRβ vs. ERRγ Isoform-Specific Functions in Skeletal Muscle Metabolism

Researchers investigating the distinct roles of ERRβ and ERRγ in mitochondrial biogenesis and fatty acid oxidation should procure GSK-4716 due to its moderate potency (ERRγ EC50 = 1.3 µM) and selectivity over ERRα [1]. This allows for activation of ERRβ/γ without saturating the pathway, enabling nuanced dose-response studies that are not possible with the ~10-fold more potent DY131 . The compound has been validated to induce PGC-1α, PGC-1β, Cpt1b, and Atp5b expression in primary mouse myotubes and C2C12 cells, confirming its utility in muscle metabolism research [1].

Chemical Probe for ERRα-Sparing Mechanistic Studies

GSK-4716 is the preferred tool compound for experiments where confounding activation of ERRα must be avoided. Unlike the pan-ERR agonist SLU-PP-332 (ERRα EC50 = 98 nM), GSK-4716 exhibits no activity at ERRα up to 30 µM [1]. This ERRα-sparing profile makes it uniquely suited for genetically or pharmacologically validating ERRβ/γ-specific contributions in metabolic and cancer biology, as any observed phenotype can be confidently attributed to ERRβ/γ activation rather than off-target ERRα effects .

Cell-Based High-Content Screening for ERRγ Modulators

The favorable physicochemical properties of GSK-4716—including high DMSO solubility (≥60.8 mg/mL) and a LogP of 3.68—facilitate its use as a positive control or reference standard in cell-based high-content screening assays [1]. The compound's defined stability profile (36 months at -20°C as powder) and low tPSA (61.7 Ų) ensure consistent performance across screening campaigns and support its use as a validated benchmark for identifying novel ERRγ agonists or antagonists .

Structural Biology and Medicinal Chemistry: Acyl Hydrazone Scaffold Optimization

The co-crystal structure of GSK-4716 bound to the ERRγ ligand-binding domain (PDB ID: 2GPP) provides a validated starting point for structure-based drug design [1]. This experimentally determined binding mode is not available for many alternative hydrazone derivatives, giving GSK-4716 a unique advantage as a reference ligand for docking studies, pharmacophore modeling, and the rational design of next-generation ERR modulators . Medicinal chemists seeking to optimize ERRγ affinity or engineer pan-ERR activity should procure GSK-4716 as the foundational scaffold from which potent analogs like SLU-PP-915 were derived .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK-4716

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.